3-AQC
Overview
Description
3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate, commonly referred to as 3-AQC, is a synthetic compound known for its role as a competitive antagonist of the 5-hydroxytryptamine type 3 receptor. This compound has garnered attention in scientific research due to its potent biological activity and its applications in various fields, including neuroscience and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate typically involves the reaction of 2-chloroquinoxaline with 4-allylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can streamline the process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced quinoxaline compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed:
- Oxidation products include quinoxaline N-oxides.
- Reduction products include dihydroquinoxaline derivatives.
- Substitution products vary depending on the nucleophile used, resulting in a wide range of functionalized quinoxaline compounds .
Scientific Research Applications
3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate has several scientific research applications:
Neuroscience: It is used to study the role of 5-hydroxytryptamine type 3 receptors in neurotransmission and neuropsychiatric disorders.
Pharmacology: The compound serves as a tool to investigate the pharmacological effects of 5-hydroxytryptamine type 3 receptor antagonists in various biological systems.
Medicinal Chemistry: Researchers utilize 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate to develop new therapeutic agents targeting 5-hydroxytryptamine type 3 receptors for conditions such as nausea, anxiety, and depression
Mechanism of Action
The mechanism of action of 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate involves its competitive antagonism at the 5-hydroxytryptamine type 3 receptor. By binding to this receptor, the compound inhibits the action of serotonin, a neurotransmitter, thereby modulating neurotransmission and exerting its pharmacological effects. The molecular targets include the 5-hydroxytryptamine type 3 receptor, and the pathways involved are related to serotonin signaling .
Comparison with Similar Compounds
- Tropisetron
- Ondansetron
- Granisetron
Comparison: 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate is unique due to its higher potency as a 5-hydroxytryptamine type 3 receptor antagonist compared to similar compounds like tropisetron and ondansetron. Its distinct chemical structure allows for more effective binding and inhibition of the receptor, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5.C4H4O4/c1-2-7-20-8-10-21(11-9-20)16-15(12-17)18-13-5-3-4-6-14(13)19-16;5-3(6)1-2-4(7)8/h2-6H,1,7-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLVYEOCPBNJNA-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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